4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Description
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of compound 2 with (3,4,5-trimethoxyphenyl) boronic acid in the presence of Cu(OAc)2 and pyridine-N-oxide to afford a common intermediate . This intermediate is then subjected to Buchwald–Hartwig coupling to produce the targeted compounds .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Chemical Reactions Analysis
Compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively, were designed, synthesized, and evaluated for antiproliferative activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR spectrum and NMR spectrum .Mechanism of Action
Target of Action
The primary target of this compound is tubulin, a protein that forms the cytoskeleton of cells . Tubulin plays a critical role in cell function and growth, making it a vital molecular target for cancer chemotherapeutic drugs .
Mode of Action
The compound inhibits tubulin polymerization, disrupting the microtubule dynamics within cells . This inhibition leads to an imbalance in microtubule dynamics, exposing the cell to mitotic catastrophe and metaphase arrest .
Biochemical Pathways
The compound affects the pathway of tubulin polymerization. By inhibiting this process, it disrupts the formation of the cytoskeleton, a crucial component for cell division and growth . This disruption can lead to cell cycle arrest and apoptosis .
Result of Action
The compound exhibits potent antiproliferative activity against various cell lines, including HeLa, MCF-7, and A549 . It can cause G2/M phase cell cycle arrest and apoptosis in HeLa cells .
Biochemical Analysis
Biochemical Properties
The TMP group in 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin .
Cellular Effects
In cellular contexts, this compound has been shown to exhibit potent antiproliferative activity against various cell lines . It potently inhibits tubulin polymerisation and disrupts the microtubule dynamics of tubulin in cells . Moreover, it can cause G2/M phase cell cycle arrest and apoptosis in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with tubulin . It inhibits tubulin polymerisation via binding to the colchicine site . This disruption of microtubule dynamics exposes the cell to mitotic catastrophe and metaphase arrest .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving its antiproliferative activity . It has been shown to potently inhibit tubulin polymerisation and disrupt the microtubule dynamics of tubulin in cells .
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-22-11-4-8(5-12(23-2)15(11)24-3)13-14-9(17-7-18-14)6-10(19-13)16(20)21/h4-5,7,10,13,19H,6H2,1-3H3,(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGSQVPEJVYNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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